Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-benzamido-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAWXDRJIDNWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methyl 4-Aminobenzoate Derivatives
The foundational approach involves thiocyanation and subsequent cyclization. As demonstrated in a 2020 study, methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid to form methyl 2-amino-1,3-benzothiazole-6-carboxylate. This method achieves cyclization through the following mechanism:
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Thiocyanation : Bromine oxidizes KSCN to thiocyanogen (SCN)₂, which reacts with the aromatic amine to form a thiocyanate intermediate.
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Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbon adjacent to the thiocyanate group yields the benzothiazole ring.
Reaction Conditions :
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Molar Ratios : 1:4:2 (methyl 4-aminobenzoate : KSCN : Br₂)
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Solvent : Glacial acetic acid
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Temperature : Room temperature
This method is scalable and avoids harsh conditions, making it suitable for laboratory and industrial applications.
Introduction of the Benzamido Group
The 2-amino group of the benzothiazole intermediate is acylated to introduce the benzamido moiety.
Acylation with Benzoyl Chloride
Post-cyclization acylation is the most reliable method for synthesizing the target compound. The 2-amino group of methyl 2-amino-1,3-benzothiazole-6-carboxylate reacts with benzoyl chloride in the presence of a base:
Procedure :
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Reagents :
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Benzoyl chloride (1.2 equivalents)
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Base: Pyridine or triethylamine (2 equivalents)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Conditions :
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Temperature: 0°C to room temperature
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Time: 4–6 hours
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Workup :
Yield : 75–85% (estimated from analogous acylation reactions).
Alternative Synthetic Strategies
Direct Cyclization of Pre-Acylated Intermediates
Attempts to streamline synthesis by cyclizing methyl 4-benzamidobenzoate with KSCN and Br₂ face challenges:
Microwave-Assisted Synthesis
Modern techniques reduce reaction times:
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Conditions : Microwave irradiation at 100°C for 20 minutes.
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Yield : Comparable to conventional methods but requires specialized equipment.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Flow chemistry enhances safety and efficiency for bromine-mediated reactions:
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Advantages :
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Precise temperature control.
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Reduced exposure to hazardous reagents.
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Throughput : 1–5 kg/day (model-dependent).
Purification Techniques
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Crystallization : Ethanol/water mixtures achieve >95% purity.
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Chromatography : Reserved for high-value pharmaceutical intermediates.
Optimization and Challenges
Reaction Monitoring
Byproduct Formation
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Over-Bromination : Mitigated by controlled Br₂ addition.
Data Tables
Table 1. Comparison of Synthetic Methods
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Cyclization + Acylation | Methyl 4-aminobenzoate | KSCN, Br₂, BzCl | RT, 24h | 70–85% |
| Direct Cyclization | Methyl 4-benzamidobenzoate | KSCN, Br₂ | RT, 24h | <50% |
| Microwave-Assisted | Methyl 4-aminobenzoate | KSCN, Br₂, BzCl | 100°C, 20min | 75–80% |
Table 2. Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–500 L |
| Purification | Column Chromatography | Crystallization |
| Daily Output | 1–10 g | 1–5 kg |
Scientific Research Applications
Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or bind to enzyme active sites, inhibiting their function. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Physicochemical Properties
- Melting Points: Analogs like methyl 2-amino-1,3-benzothiazole-6-carboxylate exhibit stability under ambient storage conditions , while compounds with bulkier substituents (e.g., ethyl 2-methyl-) may have lower melting points due to reduced crystallinity .
- Solubility : The methyl ester group at position 6 generally improves solubility in polar organic solvents compared to carboxylic acid derivatives. Ethyl esters (e.g., Ethyl 2-methyl-) may offer enhanced lipid solubility .
- Spectroscopic Data: IR: Benzothiazole analogs show characteristic peaks for C=O (1740–1660 cm⁻¹) and SO₂ (1340–1155 cm⁻¹) groups . NMR: Methyl 2-amino-1,3-benzothiazole-6-carboxylate displays signals at δ 3.88 (s, CH₃O) and δ 8.29 (s, aromatic H) in DMSO-d₆ , whereas ethyl derivatives show shifts in ester proton signals (δ 1.2–1.4 for CH₂CH₃) .
Biological Activity
Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with a benzamide and carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 273.31 g/mol. The compound's structure contributes to its chemical reactivity and biological properties.
Target Enzymes
Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound likely influences the arachidonic acid pathway, where COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX-2, the compound may alleviate inflammatory responses and pain.
Biological Activities
This compound has been investigated for several biological activities:
- Anti-inflammatory Activity : Due to its potential COX-2 inhibitory action, the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.
- Anticancer Potential : There is emerging evidence that benzothiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise against breast cancer cells by inducing apoptosis and inhibiting cell migration.
Comparative Studies
Comparative analyses with other benzothiazole derivatives reveal that this compound possesses unique chemical reactivity due to its specific functional groups. This uniqueness enhances its biological activity compared to simpler benzothiazoles .
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Future Directions
The future research on this compound should focus on:
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans.
- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity to optimize therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : React methyl 2-amino-1,3-benzothiazole-6-carboxylate with benzoyl chloride in the presence of sodium hydride (NaH) as a base. Monitor progress via TLC or HPLC .
- Hydrolysis-Esterification : Hydrolyze ethyl 2-amino-1,3-benzothiazole-6-carboxylate (e.g., using NaOH/H₂O), followed by re-esterification with methanol and catalytic H₂SO₄ .
- Key Parameters :
| Step | Reagent/Condition | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, NaH, THF | 0°C → RT | 12 h | ~75% |
| Hydrolysis | 2M NaOH, H₂O | 80°C | 6 h | ~90% |
- Optimization : Use anhydrous solvents to prevent side reactions. Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., benzamido carbonyl at ~167 ppm, methyl ester at ~52 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 327.3) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure using SHELX-97 for refinement and ORTEP-3 for visualization .
Q. What chemical modifications are feasible for this compound?
- Reactivity Profile :
- Ester Hydrolysis : Convert methyl ester to carboxylic acid using LiAlH₄ or NaOH .
- Benzamido Substitution : Replace benzamido group via nucleophilic acyl substitution (e.g., with amines or hydrazines) .
- Oxidation/Reduction : Modify the thiazole ring using KMnO₄ (oxidation) or LiAlH₄ (reduction) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural properties?
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to minimize errors in bond-length measurements .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder using PART instructions .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzothiazole derivatives .
Q. What coordination chemistry applications exist for this compound?
- Metal Complex Design :
- Synthesize Pb(II) or Cd(II) coordination polymers via hydrothermal reactions (140°C, 96 hours) .
- Analyze coordination modes using IR (carboxylate stretching at 1600–1650 cm⁻¹) and XANES spectroscopy .
- Structural Insights :
- Pb(II) adopts a (4 + 2) distorted octahedral geometry with Pb–S secondary bonds (2.95–3.10 Å) .
- Hydrogen bonds (N–H⋯O, N–H⋯N) stabilize 1D chains, as shown in Catena-Poly[Pb(II)-bis(μ-ABTC)] .
Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties?
- Graph Set Analysis :
- Identify motifs (e.g., for N–H⋯O interactions) using Mercury software .
- Correlate packing efficiency with thermal stability (TGA/DSC data) .
Data Contradictions and Resolutions
- Reported Melting Points : Discrepancies (e.g., 260–276°C vs. 270–276°C) may arise from polymorphic forms. Use DSC to identify phase transitions and PXRD to confirm crystallinity .
- Biological Activity : Inconsistent IC₅₀ values in cytotoxicity assays could stem from impurity profiles. Validate via LC-MS and biological triplicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
